molecular formula C12H13N B3023371 1-(1-Naphthyl)ethylamine CAS No. 42882-31-5

1-(1-Naphthyl)ethylamine

Cat. No.: B3023371
CAS No.: 42882-31-5
M. Wt: 171.24 g/mol
InChI Key: RTCUCQWIICFPOD-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)ethylamine is an organic compound with the molecular formula C12H13N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)ethylamine can be synthesized through several methods:

    Asymmetric Catalytic Reduction: One common method involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst such as (p-cymene)ruthenium(II) complex.

    Enzymatic Process: Another method uses a transaminase enzyme to convert 1-acetylnaphthalene to this compound.

Industrial Production Methods:

Chemical Reactions Analysis

1-(1-Naphthyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Chloroform, ethanol, methanol.

Major Products:

Comparison with Similar Compounds

1-(1-Naphthyl)ethylamine can be compared with other similar compounds:

Uniqueness: this compound’s unique chiral structure and its ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-naphthalen-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RTCUCQWIICFPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885878
Record name 1-(1-Naphthyl)ethylamine
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0
Record name 1-(1-Naphthyl)ethylamine
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Record name 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)-
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Record name 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)-
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Record name R-(+)-1-(1-naphthyl)ethylamine
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Synthesis routes and methods I

Procedure details

which includes the following steps: a) reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV)
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Synthesis routes and methods II

Procedure details

The invention therefore relates to a process for the preparation of cinacalcet hydrochloride (I) which includes the steps of: a) reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV); b) reducing the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV) with a sequential addition of:—a solution of sodium borohydride, methanol and a base,—oxalic acid and—a base to obtain (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenyl]-1-(1-naphthyl)ethylamine (V) by passing through the precipitation of the oxalate salt of compound (V) after the addition of oxalic acid; c) hydrogenating (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenyl]-1-(1-naphthyl)ethylamine (V) thus obtaining (R)—N-(3-(3-(trifluoromethyl)phenyl]propyl]-1-(1-naphthyl)ethylamine cinacalcet base (VI), which is retaken in ethyl acetate; and d) treating the solution of cinacalcet base (VI) in ethyl acetate with hydrochloric acid to afford cinacalcet hydrochloride (I). Preferably, the step a) of reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV) occurs in the presence of methanol.
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cinacalcet hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethylamine?

A1: this compound has the molecular formula C12H13N and a molecular weight of 171.26 g/mol. []

Q2: How can I determine the enantiomeric purity of this compound?

A2: The enantiomeric purity of NEA can be determined using various techniques. One approach involves derivatizing NEA with chiral reagents like α-methoxy-α-(trifluoromethyl)benzyl isocyanate or α-methoxy-α-(trifluoromethyl)benzyl acid chloride, followed by analysis using either NMR or HPLC. []

Q3: Does this compound exhibit cis-trans isomerism?

A3: While NEA itself doesn't exhibit cis-trans isomerism, some of its derivatives, specifically aminophosphonates with urethane-type N-protecting groups, have shown cis-trans isomerism in solution as observed through 31P NMR studies. []

Q4: How is this compound employed in asymmetric catalysis?

A4: NEA serves as a versatile chiral modifier in asymmetric catalysis, particularly in the enantioselective hydrogenation of prochiral ketones, such as α-ketoesters. [, ]

Q5: Can you explain the mechanism of enantioselective hydrogenation of ethyl pyruvate using NEA modified Pt/Alumina?

A5: NEA, when adsorbed on the platinum surface, creates a chiral environment. This chirally modified surface interacts differently with the enantiomers of the reactant, leading to preferential adsorption and subsequent hydrogenation of one enantiomer over the other. This results in an enantiomeric excess of the desired product. []

Q6: Is this compound the actual modifier in the enantioselective hydrogenation of ethyl pyruvate?

A6: Research suggests that NEA itself might not be the ultimate modifier. Instead, it acts as a precursor, reacting in situ with ethyl pyruvate to form a secondary amine via imine formation and subsequent reduction. This secondary amine is believed to be the true chiral modifier in the reaction. [, ]

Q7: Does the solvent influence the enantiomeric excess achieved in NEA-modified reactions?

A7: Yes, the solvent plays a crucial role in determining the enantiomeric excess. For example, in the enantioselective hydrogenation of ethyl pyruvate using NEA-modified Pt/Alumina, acetic acid proved to be a superior solvent compared to others, leading to a higher enantiomeric excess of the desired product. []

Q8: How does pressure impact the enantioselectivity of reactions involving this compound as a chiral modifier?

A8: Studies on the hydrogenation of ethyl pyruvate over NEA-modified Pt/Alumina reveal that elevated pressures (above 10 bar) can negatively impact enantioselectivity. This decrease in enantiomeric excess is attributed to the partial hydrogenation of NEA's naphthalene ring at higher pressures. This hydrogenation disrupts the modifier's adsorption onto the Pt surface, thereby diminishing its enantiodifferentiating ability. []

Q9: How is computational chemistry used to study this compound in catalysis?

A9: Computational methods, like DFT calculations, are used to model the interactions between NEA, reactant molecules, and catalyst surfaces. These models provide insights into the adsorption geometries, binding energies, and potential stereodirecting forces involved in the enantioselective reactions. [, ]

Q10: Can kinetic Monte Carlo simulations be used to study systems involving this compound?

A10: Yes, kinetic Monte Carlo simulations have been employed to model the enantioselective adsorption of propylene oxide on platinum surfaces modified by NEA. []

Q11: How does this compound contribute to chiral recognition studies?

A11: The inherent chirality of NEA makes it valuable for investigating chiral recognition processes. For instance, it acts as a guest molecule in studies involving cyclodextrin hosts, allowing researchers to understand the factors influencing enantioselective binding within the cyclodextrin cavity. [, ]

Q12: Can this compound be used to determine the enantiomeric composition of other compounds?

A12: Yes, NEA acts as a chiral derivatizing agent (CDA) and chiral solvating agent (CSA) for analyzing enantiomeric mixtures. By reacting with chiral compounds like carboxylic acids or alcohols, NEA forms diastereomers with distinct NMR or chromatographic properties, enabling the determination of enantiomeric composition. []

Q13: How does the structure of this compound influence its chiral recognition ability with crown ethers?

A13: Studies using Fast Atom Bombardment (FAB) mass spectrometry revealed that the chiral recognition ability of crown ethers towards NEA is influenced by the crown ether's structure. Specifically, crown ethers possessing sterically bulky substituents, capable of acting as effective chiral barriers, exhibited a higher degree of chiral recognition towards NEA. []

Q14: What are the applications of this compound in materials science?

A14: NEA serves as a starting material for creating chiral dopants used in liquid crystal applications. These dopants induce a helical twisting power in liquid crystal phases, ultimately leading to the formation of cholesteric liquid crystals with unique optical properties. [, ]

Q15: How does the structure of this compound-based dopants affect the helical twisting power in liquid crystals?

A15: Studies indicate that incorporating aromatic rings and extending the alkyl tail of NEA-based dopants significantly enhance their helical twisting power in liquid crystals. This enhanced effect is attributed to improved interactions between the dopant and the liquid crystal host molecules. []

Q16: Can this compound be used to synthesize polymers with chiral properties?

A16: Yes, researchers have successfully synthesized chiral aromatic liquid crystal polyesters with NEA incorporated at their ends. These polymers exhibit significant helical twisting power when mixed with homologous nematic polymers. []

Q17: What are some common methods for synthesizing this compound?

A17: NEA is synthesized by various methods, including the reductive amination of 1-acetonaphthone using ammonia and a reducing agent or the reaction of 1-bromonaphthalene with ethyl magnesium bromide followed by reaction with acetonitrile and reduction. []

Q18: Can you explain the concept of recycling resolution in the context of this compound?

A18: Recycling resolution offers a sustainable approach to obtain enantiopure NEA. This method involves resolving racemic NEA using a resolving agent like D-tartaric acid. The undesired enantiomer is then racemized and subjected to resolution again, maximizing the yield of the desired enantiomer. []

Q19: Can you elaborate on the steric effects influencing cyclometalation reactions involving this compound and iridium complexes?

A19: Studies reveal that steric hindrance around the iridium center during the cyclometalation of NEA can significantly affect the reaction pathway. Instead of the desired ortho-metalation, a competing β-hydride elimination pathway might dominate, leading to the formation of iminium intermediates. []

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